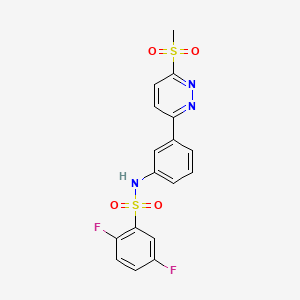
2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. Specifically, this compound X has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell growth and survival. Additionally, this compound X has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound X can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. Additionally, this compound X has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X is its potent therapeutic activity against a range of diseases. Additionally, this compound X has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further preclinical and clinical development. However, one limitation of this compound X is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound X and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound X in vivo, with the ultimate goal of developing it into a novel therapeutic agent for the treatment of cancer and autoimmune disorders.
Synthesis Methods
2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the preparation of 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, which is then reacted with 2,5-difluorobenzenesulfonyl chloride to form this compound X. The overall yield of this process is approximately 40%, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound X has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2,5-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-28(25,26)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGGKYZNSIZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)
![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)


![8-(2-methoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2623533.png)
![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)


![1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2623540.png)
![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2623541.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide](/img/structure/B2623542.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2623544.png)